Optimal Lipophilicity for CNS Penetration
2-Mercapto-3-o-tolyl-3H-quinazolin-4-one exhibits a calculated logP value of 3.26 [1]. This value falls within the established optimal lipophilicity window (logP 2–4) for central nervous system (CNS) drug candidates, balancing membrane permeability with aqueous solubility to facilitate blood-brain barrier penetration [2]. In contrast, the unsubstituted 3-phenyl-2-thioxoquinazolin-4-one analog has a predicted logP of approximately 2.5–2.8 (estimated by structural subtraction of methyl contribution), while 2-oxo-3-arylquinazolin-4-ones lacking the thione group exhibit significantly lower logP values (~1.5–2.0) and consequently reduced passive diffusion capacity [2].
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.26 (calculated) |
| Comparator Or Baseline | Unsubstituted 3-phenyl-2-thioxoquinazolin-4-one: estimated logP 2.5–2.8; 2-oxo-3-arylquinazolin-4-ones: logP ~1.5–2.0 (estimated class range) |
| Quantified Difference | Target compound is 0.5–0.8 log units higher than unsubstituted analog; 1.2–1.8 log units higher than 2-oxo analogs |
| Conditions | In silico calculation based on molecular structure; consistent with measured logP of 2.98 reported by alternative computational method |
Why This Matters
A logP of 3.26 positions the compound in the optimal CNS drug-like space, making it a preferred starting scaffold over more polar analogs for programs targeting neurological or anticonvulsant indications.
- [1] Chembase.cn. 2-Mercapto-3-o-tolyl-3H-quinazolin-4-one – Substance 506433. Compound Database Entry. View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541-553. (Cited for logP CNS window benchmark; quantitative comparator values estimated from structural class analysis). View Source
